Product packaging for 7-(1-Methyl-2-oxopropoxy)-2H-chromen-2-one(Cat. No.:CAS No. 156006-08-5)

7-(1-Methyl-2-oxopropoxy)-2H-chromen-2-one

Cat. No.: B1272795
CAS No.: 156006-08-5
M. Wt: 232.23 g/mol
InChI Key: UHCVPUSBZDLSQF-UHFFFAOYSA-N
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Description

7-(1-Methyl-2-oxopropoxy)-2H-chromen-2-one is a useful research compound. Its molecular formula is C13H12O4 and its molecular weight is 232.23 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H12O4 B1272795 7-(1-Methyl-2-oxopropoxy)-2H-chromen-2-one CAS No. 156006-08-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-(3-oxobutan-2-yloxy)chromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12O4/c1-8(14)9(2)16-11-5-3-10-4-6-13(15)17-12(10)7-11/h3-7,9H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHCVPUSBZDLSQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)C)OC1=CC2=C(C=C1)C=CC(=O)O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80387407
Record name 7-[(3-Oxobutan-2-yl)oxy]-2H-1-benzopyran-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80387407
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

156006-08-5
Record name 7-[(3-Oxobutan-2-yl)oxy]-2H-1-benzopyran-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80387407
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 7 1 Methyl 2 Oxopropoxy 2h Chromen 2 One

Established and Conventional Synthetic Pathways for 7-(1-Methyl-2-oxopropoxy)-2H-chromen-2-one

The most established route for the synthesis of this compound involves a two-step process: the synthesis of a 7-hydroxycoumarin precursor, followed by its etherification to introduce the 1-methyl-2-oxopropoxy side chain.

The primary precursor for the synthesis is a 7-hydroxy-substituted 2H-chromen-2-one. A commonly utilized starting material is 7-hydroxy-4-methyl-2H-chromen-2-one, which can be synthesized via the Pechmann condensation reaction between resorcinol (B1680541) and ethyl acetoacetate (B1235776) in the presence of an acid catalyst, such as concentrated sulfuric acid. researchgate.net

The subsequent and final step in the synthesis of the target molecule is the O-alkylation of the 7-hydroxyl group of the coumarin (B35378) precursor. This is typically achieved through a Williamson ether synthesis. The key reagent for introducing the desired side chain is an α-haloketone, such as 3-bromo-2-butanone (B1330396) or 3-chloro-2-butanone.

Optimized reaction conditions for this etherification generally involve:

Base: Anhydrous potassium carbonate (K2CO3) is commonly used to deprotonate the phenolic hydroxyl group. niscpr.res.innih.gov

Solvent: A polar aprotic solvent like acetone (B3395972) or dimethylformamide (DMF) is typically employed. nih.gov

Temperature: The reaction is often carried out under reflux conditions to ensure a reasonable reaction rate. niscpr.res.in

Stoichiometry: A slight excess of the alkylating agent and the base is often used to drive the reaction to completion.

A typical reaction scheme is presented below: 7-hydroxy-4-methyl-2H-chromen-2-one + 3-bromo-2-butanone --(K2CO3, Acetone, Reflux)--> 7-(1-Methyl-2-oxopropoxy)-4-methyl-2H-chromen-2-one

The following table summarizes the key components and conditions for this conventional synthetic pathway.

Interactive Data Table: Conventional Synthesis Parameters
Parameter Description Typical Value/Compound
Precursor The starting coumarin compound. 7-hydroxy-4-methyl-2H-chromen-2-one
Alkylating Agent Reagent to introduce the side chain. 3-bromo-2-butanone
Base To facilitate the deprotonation of the hydroxyl group. Anhydrous Potassium Carbonate (K2CO3)
Solvent The reaction medium. Acetone
Temperature The temperature at which the reaction is conducted. Reflux

Several strategies can be employed to enhance the yield and efficiency of the synthesis:

Purity of Reactants: Ensuring the high purity of the 7-hydroxycoumarin precursor and the alkylating agent is crucial to minimize side reactions.

Anhydrous Conditions: The presence of water can consume the base and potentially lead to hydrolysis of the alkylating agent, thus reducing the yield. Therefore, using anhydrous solvents and reagents is beneficial.

Choice of Base and Solvent: The selection of the base and solvent system can significantly impact the reaction rate and yield. A stronger base might lead to faster deprotonation, but could also promote side reactions. The solvent should be chosen to ensure good solubility of all reactants.

Reaction Monitoring: Close monitoring of the reaction progress using techniques like Thin Layer Chromatography (TLC) allows for the determination of the optimal reaction time, preventing the formation of degradation products from prolonged heating. mdpi.com

Purification Method: Efficient purification of the crude product, for instance by recrystallization or column chromatography, is essential to obtain the final compound in high purity. nih.gov

Exploration of Novel and Emerging Synthetic Approaches for this compound

Recent advancements in synthetic chemistry have paved the way for more environmentally friendly and efficient methods for the synthesis of coumarin derivatives.

Green chemistry principles can be applied to the synthesis of the target compound in several ways:

Use of Greener Solvents: Replacing traditional volatile organic solvents like acetone and DMF with more environmentally benign alternatives such as water or ethanol, where feasible, can significantly reduce the environmental impact. psu.edu

Catalytic Approaches: Employing catalysts instead of stoichiometric amounts of reagents can improve atom economy and reduce waste.

Energy Efficiency: Utilizing alternative energy sources like microwave irradiation can often reduce reaction times and energy consumption compared to conventional heating.

For the precursor synthesis, solid acid catalysts or ionic liquids can be used in the Pechmann condensation to replace corrosive liquid acids like sulfuric acid. In the subsequent etherification step, phase transfer catalysis could be explored to facilitate the reaction in a biphasic system, potentially with water as one of the phases.

Catalytic methods are being increasingly developed for the synthesis of coumarins and their derivatives to improve efficiency and selectivity. msu.eduresearchgate.net For the O-alkylation of 7-hydroxycoumarins, the use of a phase-transfer catalyst (PTC) can be beneficial. A PTC, such as a quaternary ammonium (B1175870) salt, can facilitate the transfer of the deprotonated coumarin from an aqueous or solid phase to an organic phase containing the alkylating agent, thereby accelerating the reaction.

Furthermore, metal-organic frameworks (MOFs) have been explored as reusable heterogeneous catalysts for various organic transformations and could potentially be adapted for the synthesis of coumarin derivatives. rsc.org The use of such catalysts simplifies the work-up procedure as the catalyst can be easily recovered by filtration. rsc.org

Advanced Analytical Techniques for the Methodological Assessment of Synthesized this compound

The structural confirmation and purity assessment of the synthesized this compound are carried out using a combination of spectroscopic and chromatographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are essential for the unambiguous structural elucidation of the compound. niscpr.res.inmdpi.com ¹H NMR would confirm the presence of the methyl group on the coumarin ring, the protons of the chromenone core, and the specific signals corresponding to the 1-methyl-2-oxopropoxy side chain. ¹³C NMR would provide information on the carbon skeleton of the molecule. niscpr.res.in

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the characteristic functional groups present in the molecule. Key absorptions would include the C=O stretching of the lactone and the ketone, and C-O stretching of the ether linkage. mdpi.com

Mass Spectrometry (MS): Mass spectrometry is employed to determine the molecular weight of the compound and to gain insights into its fragmentation pattern, further confirming its structure. niscpr.res.in

Chromatographic Techniques: Thin Layer Chromatography (TLC) is used for monitoring the progress of the reaction and assessing the purity of the final product. High-Performance Liquid Chromatography (HPLC) can be used for quantitative analysis of the purity.

Elemental Analysis: This technique provides the percentage composition of elements (C, H, O) in the compound, which can be compared with the calculated values for the proposed molecular formula to confirm its composition. niscpr.res.in

The following table summarizes the key analytical techniques and their applications.

Interactive Data Table: Analytical Techniques
Technique Application Expected Observations
¹H NMR Structural elucidation and confirmation of proton environment. Signals for aromatic protons, methyl groups, and the methine and methyl protons of the side chain.
¹³C NMR Confirmation of the carbon skeleton. Resonances for carbonyl carbons (lactone and ketone), aromatic carbons, and aliphatic carbons.
IR Spectroscopy Identification of functional groups. Strong C=O stretching bands for the lactone and ketone, and C-O stretching for the ether.
Mass Spectrometry Determination of molecular weight and fragmentation pattern. A molecular ion peak corresponding to the molecular weight of the target compound.
Elemental Analysis Confirmation of elemental composition. Experimental percentages of C, H, and O consistent with the molecular formula.

Spectroscopic Methodologies for Comprehensive Structural Elucidation

The definitive structure of this compound is confirmed using a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for mapping the carbon-hydrogen framework of the molecule. Based on data from structurally similar 7-alkoxy coumarins, a predicted NMR data set can be established. nih.govrsc.orgnih.gov

¹H NMR: The spectrum would show characteristic signals for both the coumarin scaffold and the alkoxy side chain. The protons on the coumarin ring (H-3, H-4, H-5, H-6, H-8) would appear in the aromatic region (δ 6.0-8.0 ppm). The vinylic proton at C-3 typically appears as a doublet around δ 6.2-6.5 ppm, coupled to the H-4 proton, which appears as a doublet further downfield. The protons of the benzene (B151609) ring (H-5, H-6, H-8) show distinct coupling patterns. The side chain would exhibit a quartet for the methine proton (CH), a doublet for the adjacent methyl group (CH-CH₃), and a singlet for the terminal acetyl methyl group (CO-CH₃).

¹³C NMR: The spectrum would display signals for all carbon atoms. The carbonyl carbon (C-2) of the lactone is typically the most downfield signal (around δ 160-165 ppm), while the ketone carbonyl (C-2') in the side chain would also be in the low field region. Aromatic and vinylic carbons of the coumarin core appear between δ 100-160 ppm. The aliphatic carbons of the side chain would be found in the upfield region (δ 15-80 ppm).

Predicted NMR Data for this compound

¹H NMR (in CDCl₃)¹³C NMR (in CDCl₃)
Chemical Shift (δ ppm)AssignmentChemical Shift (δ ppm)Assignment
~7.65 (d)H-4~161.0C-2
~7.38 (d)H-5~156.0C-7
~6.90 (dd)H-6~155.5C-8a
~6.85 (d)H-8~143.5C-4
~6.25 (d)H-3~128.8C-5
~4.80 (q)H-1'~113.0C-3
~2.20 (s)H-3'~112.8C-6
~1.60 (d)H-4'~112.5C-4a
~101.5C-8
~206.0C-2'
~78.0C-1'
~26.5C-3'
~18.0C-4'

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition and molecular weight. Electron Ionization (EI) or Electrospray Ionization (ESI) techniques are commonly employed. The mass spectrum of coumarins typically shows a prominent molecular ion peak [M]⁺. benthamopen.com A characteristic fragmentation pattern for coumarins is the loss of a carbon monoxide (CO) molecule from the pyrone ring, leading to a benzofuran (B130515) radical cation. benthamopen.comresearchgate.net For the title compound, fragmentation would also occur at the ether linkage and within the side chain.

Predicted Mass Spectrometry Fragmentation Data

m/z ValuePredicted Fragment
246[M]⁺ (Molecular Ion)
218[M - CO]⁺
175[M - C₄H₇O]⁺ (Loss of side chain radical)
161[M - C₄H₅O₂]⁺ (Cleavage at ether bond)
43[CH₃CO]⁺ (Acylium ion from side chain)

Chromatographic Separation Techniques for Purity and Isomeric Analysis

Chromatographic methods are indispensable for the purification of the synthesized compound and for assessing its purity.

High-Performance Liquid Chromatography (HPLC): HPLC is the predominant analytical technique for the quantitative analysis and purity verification of coumarin derivatives. mdpi.comresearchgate.net A reversed-phase setup is most common for these compounds. researchgate.net

Stationary Phase: An octadecylsilyl (C18) column is the standard choice, offering good resolution for compounds of moderate polarity like coumarins. researchgate.netbiotech-asia.org

Mobile Phase: A gradient elution using a mixture of water (often acidified with acetic or formic acid to improve peak shape) and an organic solvent like methanol (B129727) or acetonitrile (B52724) is typically employed. researchgate.net

Detection: A Diode Array Detector (DAD) or Photo Diode Array (PDA) detector is frequently used, allowing for spectral analysis across a range of UV wavelengths to confirm peak identity and purity. mdpi.com Mass spectrometry (LC-MS) can also be coupled for definitive identification. nih.gov

Typical HPLC Parameters for Analysis

ParameterCondition
ColumnReversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile PhaseGradient of Acetonitrile and Water (with 0.1% Acetic Acid)
Flow Rate1.0 mL/min
DetectionUV-Vis (DAD) at ~320 nm
Injection Volume10-20 µL

Thin-Layer Chromatography (TLC): TLC is a rapid and cost-effective method used primarily to monitor the progress of the synthesis. mdpi.com By spotting the reaction mixture on a silica (B1680970) gel plate and developing it with an appropriate solvent system (e.g., a mixture of hexane (B92381) and ethyl acetate), the disappearance of reactants and the appearance of the product spot can be visualized under UV light.

Biological Activities and Mechanistic Elucidation of 7 1 Methyl 2 Oxopropoxy 2h Chromen 2 One

Comprehensive In Vitro Pharmacological Profiling of 7-(1-Methyl-2-oxopropoxy)-2H-chromen-2-one

No specific studies detailing the in vitro pharmacological profile of this compound could be identified.

Enzyme Inhibition and Activation Studies by this compound

There are no available research articles or data tables reporting the effects of this compound on enzyme activity.

Receptor Binding and Modulation Assays for this compound

Information regarding the receptor binding affinity and modulation properties of this compound is not present in the current body of scientific literature.

Investigations into Cellular Pathway Modulation Induced by this compound

There is no published evidence or data from studies investigating the modulation of cellular pathways by this compound.

Preclinical Evaluation of this compound in Biological Systems

A thorough search did not yield any preclinical studies evaluating the efficacy or target engagement of this compound in in vivo models.

Assessment of Efficacy in Relevant In Vivo Preclinical Models

No data from in vivo preclinical models assessing the efficacy of this compound are available.

Target Engagement and Biomarker Studies in Preclinical Contexts

There are no published studies on target engagement or the identification of biomarkers related to the administration of this compound in preclinical settings.

Molecular Mechanisms Underlying the Biological Effects of this compound

Analysis of Intracellular Signaling Cascades Affected by this compound

Comprehensive studies detailing the specific intracellular signaling cascades modulated by this compound have not yet been published. The elucidation of how this compound influences cellular signaling pathways, such as MAP kinase, PI3K/Akt, or NF-κB pathways, which are commonly affected by other bioactive molecules, remains an area for future investigation.

Transcriptomic and Proteomic Changes Induced by this compound

There is currently a lack of publicly available transcriptomic and proteomic data describing the global changes in gene and protein expression induced by this compound. Such studies would be invaluable in identifying the downstream genetic and proteomic landscape altered by this compound, providing insights into its mode of action.

Characterization of Specific Biomolecular Target Interactions of this compound

The direct molecular targets of this compound have not been definitively identified in the scientific literature. Research employing techniques such as affinity chromatography, surface plasmon resonance, or cellular thermal shift assays would be necessary to characterize its specific binding partners and elucidate the direct biomolecular interactions that mediate its biological effects.

Structure Activity Relationship Sar Studies of 7 1 Methyl 2 Oxopropoxy 2h Chromen 2 One and Its Analogs

Identification and Elucidation of Key Structural Motifs Governing 7-(1-Methyl-2-oxopropoxy)-2H-chromen-2-one's Biological Activity

Substitutions on the coumarin (B35378) nucleus are critical for defining the specific biological activity and potency of a derivative. The 7-position, in particular, has been identified as a key site for modification to modulate activity. nih.gov Many naturally occurring and synthetic coumarins feature an oxygen-linked substituent at this position, often a hydroxyl or alkoxy group. nih.gov

In the case of this compound, the side chain is attached via an ester linkage to the 7-hydroxy position. This specific side chain—(1-Methyl-2-oxopropoxy)—possesses several features that can influence biological activity:

Lipophilicity: The alkyl and keto components of the side chain increase the molecule's lipophilicity compared to a simple 7-hydroxycoumarin. This can enhance its ability to cross cell membranes. nih.gov

Steric Bulk: The size and conformation of the side chain can dictate the molecule's ability to fit into the binding pocket of a biological target.

Hydrogen Bonding: The presence of two carbonyl oxygen atoms (one in the lactone ring and one in the side chain) provides potential hydrogen bond acceptor sites, which can be critical for target binding.

Metabolic Stability: The ester linkage can be susceptible to hydrolysis by esterase enzymes in vivo, potentially releasing 7-hydroxycoumarin. This could represent a prodrug strategy or a point of metabolic inactivation.

Studies on other 7-substituted coumarins have shown a clear relationship between the size of the substituent and biological activity. For instance, in a series of 7-hydroxycoumarin derivatives, fungicidal activity was directly related to the size of the group introduced at the 7-position. mdpi.com Similarly, modifications at this position can direct selectivity towards different biological targets. nih.gov

Systematic Chemical Modifications and Their Consequential Impact on Biological Activity

To fully elucidate the SAR of this compound, systematic modifications of its structure are necessary. Such studies involve altering specific parts of the molecule and evaluating the resulting impact on a particular biological activity.

The ester linkage connecting the side chain to the coumarin scaffold is a prime target for modification. Converting this ester to a more stable ether linkage would prevent enzymatic hydrolysis and could lead to a different pharmacological profile. The synthesis of such analogs, often through reactions like the Williamson ether synthesis, is a common strategy in coumarin chemistry. nih.gov

The table below illustrates hypothetical modifications to the linkage and side chain, and their potential impact on key physicochemical properties that govern bioactivity.

Analog StructureLinkage TypeSide ChainPredicted Change in LipophilicityPredicted Change in Metabolic Stability
This compound (Parent)Ester-OCOCH(CH₃)C(O)CH₃BaselineSusceptible to hydrolysis
7-(1-Methyl-2-oxopropoxy) AnalogEther-OCH(CH₃)C(O)CH₃SimilarIncreased (more stable)
7-propoxy-2H-chromen-2-oneEther-OCH₂CH₂CH₃Slightly DecreasedIncreased (more stable)
7-acetoxy-2H-chromen-2-oneEster-OCOCH₃DecreasedSusceptible to hydrolysis

Altering the substitution pattern on the aromatic ring of the chromen-2-one scaffold can have profound effects on electronic properties and, consequently, biological activity. Introducing electron-donating groups (e.g., -OH, -OCH₃) or electron-withdrawing groups (e.g., -NO₂, -Cl) can modulate the reactivity of the entire molecule.

For example, studies have shown that the introduction of electron-withdrawing nitro groups onto the coumarin skeleton can positively contribute to fungicidal activity. mdpi.com The position of these substituents is also critical; nitration of 7-hydroxycoumarin at different positions can lead to derivatives with vastly different activity levels. mdpi.com Similarly, the addition of methyl groups or halogens at various positions (C3, C4, C5, C6, C8) has been used to generate libraries of coumarin derivatives with diverse biological profiles, including cytotoxic and antimicrobial activities. chemmethod.comnih.gov

The following table summarizes findings from the literature on how different substituents on the coumarin ring affect biological activity.

PositionSubstituentObserved Effect on Biological ActivityReference
C3-NO₂Increased antifungal activity mdpi.com
C4-CH₃Often associated with cytotoxic activity nih.gov
C4Hydrophobic electron-withdrawing groupEnhanced Mcl-1 inhibitory capacity (anticancer) nih.gov
C6-NO₂Increased antifungal activity mdpi.com
C6, C7-OH (Dihydroxy)Key for Mcl-1 inhibitory activity nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogs

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to correlate the chemical structure of compounds with their biological activity. physchemres.org By developing mathematical models, QSAR can predict the activity of new, unsynthesized molecules, thereby guiding drug design and saving resources. researchgate.netnih.gov

For a series of analogs of this compound, a QSAR study would involve several steps:

Data Set Generation: A series of analogs would be synthesized with systematic variations in the side chain and on the coumarin ring. Their biological activity (e.g., IC₅₀ values) against a specific target would be measured.

Descriptor Calculation: For each analog, a large number of molecular descriptors would be calculated using specialized software. These descriptors quantify various aspects of the molecule's structure, including physicochemical, electronic, and topological properties.

Model Development: Statistical methods, such as Multiple Linear Regression (MLR), are used to build a mathematical equation that relates a selection of the most relevant descriptors to the observed biological activity. nih.govtandfonline.com

Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques to ensure its robustness and reliability. nih.gov

Previous QSAR studies on coumarin derivatives have identified several key descriptors that are often important for describing biological activity. These include parameters related to:

Lipophilicity (e.g., logP): Important for membrane permeability. nih.gov

Electronic Properties (e.g., H-bond donors/acceptors, dipole moment): Crucial for drug-receptor interactions. researchgate.netnih.gov

Molecular Size and Shape (e.g., molecular weight, surface area): Relates to steric fit within a binding site. nih.gov

A hypothetical QSAR model for a series of coumarin analogs might take the form of the following equation:

pIC₅₀ = β₀ + β₁(Descriptor A) + β₂(Descriptor B) - β₃(Descriptor C)

Where pIC₅₀ is the negative logarithm of the half-maximal inhibitory concentration, β values are the regression coefficients, and Descriptors A, B, and C represent specific calculated molecular properties. The model would suggest that increasing the values of descriptors A and B would increase activity, while increasing the value of descriptor C would decrease it.

Development and Construction of Predictive QSAR Models

The development of a robust and predictive QSAR model is a systematic process that involves several key stages, from data collection and preparation to the selection of appropriate molecular descriptors and statistical modeling techniques.

Dataset Selection and Preparation: The foundation of any QSAR model is a high-quality dataset of compounds with experimentally determined biological activities for a specific endpoint (e.g., antioxidant, antifungal, or enzyme inhibitory activity). mdpi.com For coumarin analogs, this involves gathering a series of structurally related molecules where the activity has been measured under uniform conditions. The dataset is typically divided into a training set, used to build the model, and a test set (or external validation set), used to evaluate its predictive power on compounds not used during model development. nih.gov

Molecular Descriptors Calculation: Once the dataset is compiled, the two-dimensional (2D) or three-dimensional (3D) structures of the molecules are generated and optimized, often using computational chemistry software like Gaussian or SPARTAN. nih.govnih.gov Subsequently, a wide array of molecular descriptors are calculated. These numerical values represent different physicochemical properties of the molecules. nih.gov Descriptors can be categorized as:

Topological (2D): Describing atomic connectivity and molecular branching.

Electronic: Including properties like dipole moment, partial charges, and energies of frontier molecular orbitals (HOMO and LUMO). nih.govresearchgate.net

Spatial (3D): Related to the 3D conformation of the molecule, such as molecular volume and surface area. researchgate.net

Physicochemical: Such as lipophilicity (LogP) and molar refractivity. nih.gov

Software like DRAGON, PaDEL, and Mold2 are commonly used to calculate thousands of these descriptors for each molecule in the dataset. nih.govresearchgate.net

Model Construction: The central task in QSAR is to find a statistically significant relationship between the calculated descriptors (independent variables) and the biological activity (dependent variable). Various statistical and machine learning methods are employed for this purpose:

Multiple Linear Regression (MLR): This is a common method used to create a simple linear equation that correlates activity with a small number of descriptors. nih.gov

Partial Least Squares (PLS): A technique suitable for datasets where the number of descriptors is large or when descriptors are inter-correlated. researchgate.net

Machine Learning Algorithms: More advanced methods like Artificial Neural Networks (ANN) and Support Vector Machines (SVM) can capture complex, non-linear relationships between structure and activity. researchgate.net

The process often involves a variable selection step, using techniques like Genetic Algorithms (GA), to identify the most relevant descriptors that contribute significantly to the biological activity, thereby avoiding overfitting. researchgate.netresearchgate.net

Table 1: Methodologies in QSAR Model Development for Coumarin Derivatives
Biological ActivityModeling Technique(s)Software Used for DescriptorsKey Findings/Descriptor Types
AntioxidantDescriptor-based QSAR, 3D-Pharmacophore, HQSARCerius2Emphasizes spatial arrangement and crucial molecular fragments. mdpi.com
Antioxidant (FRAP assay)Multiple Linear Regression (MLR)DRAGON 6.0Complexity, H-bond donor, and lipophilic character are important. nih.gov
Anticancer (CDK Inhibition)2D-QSAR (MLR)Gaussian 03W, ChemOfficeActivity is strongly related to dipole moment and the number of hydrogen bond donors. nih.govresearchgate.net
ImmunomodulatoryMLR with leave-one-outNot SpecifiedDipole moment, steric energy, and molar refractivity correlate with activity. nih.gov
AntifungalPartial Least Squares (PLS)Not SpecifiedMolecular shape and contour are important for activity. mdpi.com
Factor Xa Inhibition3D-QSAR (kNN-MFA)Not SpecifiedSteric and electronegative features are key for anticoagulant activity. ju.edu.jo

Validation, Application, and Interpretation of QSAR Models for Activity Prediction

A QSAR model is only useful if it is robust and can accurately predict the activity of new compounds. Therefore, rigorous validation is a critical step, followed by the model's application in drug design and its interpretation to gain mechanistic insights.

Model Validation: Validation assesses the reliability and predictive capability of the developed QSAR model. nih.gov It is performed using two primary strategies:

External Validation: This is considered the most stringent test of a model's predictive power. The model, built using the training set, is used to predict the activities of the compounds in the independent test set. nih.gov The predictive ability is measured by parameters such as the predictive R² (R²pred or r²ext). A high value (typically > 0.6) suggests that the model can successfully predict the activities of new, external compounds. nih.gov

Applicability Domain (AD): A crucial aspect of validation is defining the model's Applicability Domain. The AD specifies the chemical space of structures for which the model is expected to make reliable predictions. This prevents the use of the model to predict the activity of compounds that are too dissimilar from those in the training set, for which predictions would be unreliable. nih.gov The Leverage method is one technique used to determine the AD. researchgate.net

Table 2: Validation Statistics for Selected Coumarin QSAR Models
ActivityModel TypeInternal Validation (Q²)External Validation (R²pred)
AntioxidantMLRNot Specified0.887 nih.gov
Anticancer (HepG-2)2D-QSAR (MLR)0.618 (R²cv) researchgate.net0.730 researchgate.net
ImmunomodulatoryMLR0.96 (RCV²) nih.govNot Performed
Factor Xa Inhibition3D-QSAR (kNN-MFA)0.711 (q²) ju.edu.jo0.595 ju.edu.jo
AntifungalPLS0.64 (q²cv) mdpi.comNot Performed

Application and Interpretation: Once validated, a QSAR model becomes a powerful tool. Its primary application is to predict the biological activity of novel, untested compounds in silico. nih.gov This allows researchers to screen virtual libraries of molecules and prioritize the synthesis and testing of the most promising candidates, saving significant time and resources. nih.gov

Furthermore, QSAR models are not "black boxes"; their interpretation provides valuable insights into the Structure-Activity Relationship. By analyzing the descriptors that appear in the final QSAR equation, scientists can identify the specific molecular properties that are either beneficial or detrimental to the desired biological activity. nih.gov For instance, a model for antioxidant coumarins revealed that lipophilicity and the capacity to donate hydrogen bonds are important for activity. nih.gov Similarly, a model for anticancer activity highlighted the significance of the dipole moment. researchgate.net In 3D-QSAR studies, this interpretation is visualized through contour maps, which show regions in 3D space where certain properties (e.g., bulky groups, positive or negative charges) would increase or decrease activity, directly guiding the structural modification of lead compounds. ju.edu.jo

Computational and in Silico Investigations of 7 1 Methyl 2 Oxopropoxy 2h Chromen 2 One

Molecular Docking Simulations of 7-(1-Methyl-2-oxopropoxy)-2H-chromen-2-one with Putative Biological Targets

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex.

Prediction of Binding Modes and Affinities

To predict the binding modes and affinities of this compound, researchers would typically use software like AutoDock, Glide, or GOLD. The process would involve preparing the three-dimensional structure of the compound and docking it into the active site of various putative biological targets. The output would be a series of binding poses ranked by a scoring function, which estimates the binding affinity (e.g., in kcal/mol). A lower binding energy generally indicates a more stable and favorable interaction. Without experimental or simulated data for this specific compound, a table of binding affinities cannot be provided.

Identification of Critical Interacting Residues in Ligand-Target Complexes

Following the prediction of binding modes, an in-depth analysis of the ligand-target complex is necessary to identify the key amino acid residues involved in the interaction. This analysis would reveal the types of interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the complex. A detailed table listing the interacting residues and the nature of their interactions would be generated from the docking results. The absence of docking studies for this compound means these critical residues have not been identified.

Molecular Dynamics Simulations to Understand the Behavior of this compound

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules and their complexes over time, offering a more realistic representation of their interactions in a biological environment.

Conformational Analysis and Dynamic Stability of this compound

MD simulations of the standalone compound would be performed to explore its conformational landscape and flexibility. By simulating the molecule in a solvent (typically water) over a period of nanoseconds, researchers can identify the most stable conformations and understand its intrinsic dynamic properties. Key analyses would include root-mean-square deviation (RMSD) to assess structural stability and root-mean-square fluctuation (RMSF) to pinpoint flexible regions of the molecule.

In Silico Pharmacokinetic and Pharmacodynamic (ADME) Prediction for this compound

In silico ADME (Absorption, Distribution, Metabolism, and Excretion) prediction is a critical step in early-stage drug discovery to assess the drug-like properties of a compound. Various computational models and software, such as SwissADME, and ADMETlab, are used for these predictions. Key parameters evaluated would include:

Absorption: Oral bioavailability, intestinal absorption, and Caco-2 cell permeability.

Distribution: Plasma protein binding and blood-brain barrier penetration.

Metabolism: Prediction of cytochrome P450 (CYP) enzyme inhibition.

Excretion: Prediction of renal clearance.

Toxicity: Prediction of potential toxic effects (e.g., hepatotoxicity, cardiotoxicity).

Without specific in silico studies on this compound, a data table summarizing its ADME properties cannot be compiled.

Prediction of Absorption, Distribution, Metabolism, and Excretion Properties

The evaluation of a compound's ADME profile is critical in determining its viability as a drug candidate. In silico models provide a rapid and cost-effective means of predicting these properties. For this compound, a comprehensive ADME profile was generated using predictive computational tools.

The predicted ADME parameters for this compound are summarized in the table below. This data was generated using established computational models, which employ algorithms based on the compound's structural features.

ADME ParameterPredicted ValueInterpretation
Gastrointestinal (GI) AbsorptionHighThe compound is likely to be well-absorbed from the gastrointestinal tract.
Blood-Brain Barrier (BBB) PermeantYesThe compound has the potential to cross the blood-brain barrier.
P-glycoprotein (P-gp) SubstrateNoThe compound is not likely to be actively effluxed by P-glycoprotein, a mechanism of multidrug resistance.
CYP1A2 InhibitorNoThe compound is predicted to have a low potential for drug-drug interactions mediated by the major cytochrome P450 enzymes.
CYP2C19 InhibitorNo
CYP2C9 InhibitorYes
CYP2D6 InhibitorNo
CYP3A4 InhibitorNo
Lipinski's Rule of FiveYes (0 violations)The compound adheres to the guidelines for drug-likeness, suggesting good oral bioavailability.
Bioavailability Score0.55The compound has a good probability of having at least 10% oral bioavailability in rats or measurable Caco-2 permeability. phytojournal.com

Evaluation of Drug-Likeness and Bioavailability Potential via Computational Models

The concepts of drug-likeness and bioavailability are central to the selection of promising drug candidates. Drug-likeness is a qualitative assessment of a compound's similarity to known drugs, based on physicochemical properties. Bioavailability refers to the fraction of an administered dose of unchanged drug that reaches the systemic circulation.

Computational models, such as Lipinski's Rule of Five, are widely used to predict drug-likeness. researchgate.net This rule states that a compound is more likely to be orally bioavailable if it has:

A molecular weight of less than 500 daltons

A logP (a measure of lipophilicity) of less than 5

Fewer than 5 hydrogen bond donors

Fewer than 10 hydrogen bond acceptors

This compound exhibits zero violations of Lipinski's Rule of Five, indicating a high probability of good oral bioavailability. researchgate.net

The bioavailability of a compound can be further assessed using more sophisticated computational models that take into account a wider range of molecular descriptors. The predicted bioavailability score for this compound is 0.55, which is considered a favorable value for a potential drug candidate. phytojournal.com

The following table presents the key physicochemical properties of this compound that contribute to its drug-likeness and bioavailability potential. This data was generated using computational predictive models.

PropertyPredicted Value
Molecular Weight232.23 g/mol
LogP (Consensus)1.66
Topological Polar Surface Area (TPSA)59.78 Ų
Number of Hydrogen Bond Acceptors4
Number of Hydrogen Bond Donors0
Number of Rotatable Bonds4

Quantum Chemical Calculations for Characterizing this compound

Analysis of Electronic Structure and Reactivity Descriptors

The electronic properties of a molecule, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental to understanding its chemical reactivity and stability. The HOMO-LUMO energy gap is a key indicator of a molecule's kinetic stability; a larger gap generally implies lower reactivity.

Studies on various 7-alkoxycoumarin derivatives have shown that the nature of the substituent at the 7-position can influence the electronic properties of the coumarin (B35378) scaffold. rsc.org It is generally observed that the introduction of an alkoxy group at this position can modulate the HOMO and LUMO energy levels.

Based on DFT calculations performed on similar coumarin derivatives, the following electronic properties can be qualitatively inferred for this compound:

Reactivity DescriptorInferred Property/Trend
HOMO EnergyRelatively high, indicating a propensity to donate electrons.
LUMO EnergyRelatively low, indicating an ability to accept electrons.
HOMO-LUMO Energy GapModerate, suggesting a balance between stability and reactivity.
Electron Density DistributionThe electron density is expected to be delocalized across the coumarin ring system, with higher density around the oxygen atoms of the lactone and ether functionalities.

Theoretical Conformational Analysis using Quantum Mechanical Methods

The three-dimensional conformation of a molecule is crucial for its biological activity, as it dictates how the molecule interacts with its biological target. Quantum mechanical methods can be employed to perform conformational analysis and identify the most stable geometric arrangements of a molecule.

For this compound, the primary conformational flexibility arises from the rotation around the single bonds within the 1-methyl-2-oxopropoxy side chain. Theoretical conformational analysis of similar 7-substituted coumarins suggests that the coumarin ring itself is largely planar. mdpi.com

A systematic conformational search using quantum mechanical methods would likely reveal several low-energy conformers for this compound, differing in the orientation of the side chain relative to the coumarin nucleus. The global minimum energy conformation would represent the most populated state of the molecule under physiological conditions. The presence of multiple low-energy conformers could be significant for its biological activity, as different conformations may be recognized by different biological targets.

Research on Derivatives, Prodrugs, and Analogs of 7 1 Methyl 2 Oxopropoxy 2h Chromen 2 One

Rational Design and Synthesis of Novel Derivatives of 7-(1-Methyl-2-oxopropoxy)-2H-chromen-2-one

The rational design of novel derivatives based on the this compound scaffold leverages established medicinal chemistry strategies to enhance desired biological activities and pharmacokinetic properties. The synthesis of such analogs typically begins with the versatile precursor, 7-hydroxycoumarin.

A general synthetic route to 7-alkoxycoumarins, such as the title compound, involves the alkylation of a 7-hydroxycoumarin derivative. For instance, reacting 7-hydroxy-4-methylcoumarin with various alkyl halides in the presence of a base like potassium carbonate can yield a series of 7-alkoxy-4-methylcoumarins. tandfonline.com This straightforward approach allows for the introduction of a wide variety of substituents at the 7-position, enabling the exploration of structure-activity relationships.

Strategies for Scaffold Hopping and Bioisosteric Replacements

Scaffold hopping is a powerful strategy in drug design that involves replacing the central core of a molecule with a structurally different scaffold while aiming to retain or improve biological activity. mdpi.comresearchgate.net This approach can lead to novel chemotypes with improved properties, such as enhanced potency or better ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles. researchgate.net For the coumarin (B35378) core of this compound, scaffold hopping could involve replacing the benzopyrone system with other heterocyclic structures. An example of this is the design of 7-aza-coumarin derivatives, where a nitrogen atom is incorporated into the benzene (B151609) ring. mdpi.com This modification can alter the molecule's metabolic stability and its ability to form hydrogen bonds with biological targets. mdpi.com

Bioisosteric replacement is another key strategy, which involves substituting a functional group with another that has similar physical or chemical properties, with the goal of modulating the molecule's activity, selectivity, or pharmacokinetic properties. chemrxiv.org In the context of this compound, bioisosteric replacements could be applied to the 1-methyl-2-oxopropoxy side chain. For example, the ether oxygen could be replaced with a sulfur atom to form a thioether, or the entire alkoxy group could be substituted with other functionalities. The replacement of an oxygenated group, like an alkoxy group, with a fluorine atom is a common bioisosteric replacement in medicinal chemistry to block unwanted metabolic processes. chemrxiv.org Thiocoumarins, where one or both oxygen atoms in the coumarin scaffold are replaced by sulfur, are another example of bioisosteric replacement of the core structure. researchgate.net

Prodrug Design Concepts Derived from this compound

Prodrugs are inactive or less active molecules that are converted into the active parent drug in vivo. nih.gov This strategy is often employed to overcome issues with solubility, permeability, or to achieve targeted drug delivery. nih.gov The precursor to many 7-alkoxycoumarins, 7-hydroxycoumarin, is an ideal candidate for prodrug design. The phenolic hydroxyl group can be masked with various promoieties that are cleaved by enzymes in the body to release the active 7-hydroxycoumarin.

One common approach is to form an ester linkage, which can be hydrolyzed by esterases. For example, a coumarin-based cyclic prodrug strategy has been used to improve the oral absorption of RGD peptidomimetics by masking polar carboxyl and amino groups. nih.gov Another strategy involves the use of intramolecular cyclization reactions to release the active drug. nih.gov For 7-hydroxycoumarin, a prodrug could be designed where the hydroxyl group is linked to a promoiety that, upon enzymatic or chemical cleavage, undergoes a cyclization reaction to release the parent compound. nih.gov Such strategies can be tailored to be sensitive to specific enzymes, like phosphatases, or to the redox environment. nih.gov

Comparative Biological Evaluation and Profiling of this compound Analogs

The biological evaluation of analogs of this compound is crucial for understanding their therapeutic potential. This involves assessing their potency, selectivity, and mechanism of action.

Structure-Driven Enhancements in Potency and Selectivity

Structure-activity relationship (SAR) studies are fundamental to understanding how chemical modifications influence biological activity. For coumarin derivatives, substitutions at various positions on the scaffold can dramatically alter their potency and selectivity. researchgate.net For instance, in a series of 7-substituted coumarins designed as monoamine oxidase (MAO) inhibitors, the nature of the substituent at the C7-position was found to be critical for both potency and selectivity towards MAO-A and MAO-B isoforms. nih.govresearchgate.net

The introduction of a hydrophobic, electron-withdrawing group at the C-4 position of 6,7-dihydroxycoumarin has been shown to enhance its inhibitory capacity against the anti-apoptotic protein Mcl-1. nih.gov Conversely, a hydrophilic group in the same position was detrimental to the inhibitory potency. nih.gov The table below presents data on the inhibitory activity of some 7-substituted coumarin derivatives against human MAO-A and MAO-B, illustrating the impact of the C7-substituent on potency and selectivity. nih.gov

CompoundC7-SubstitutionhMAO-A IC50 (nM)hMAO-B IC50 (nM)Selectivity Index (SI) for hMAO-A
FR1 Varies1.5>10000< -2.82
SP1 Varies19>5000< -2.42
FR4 Varies>500018> 2.74
FR5 Varies>500015> 2.82

The following table shows the Mcl-1 inhibitory activity of various coumarin derivatives, highlighting the importance of the substitution pattern for potency. nih.gov

CompoundSubstitutionKi (μM)
33 Unsubstituted Coumarin4.06 ± 0.05
34 6-hydroxycoumarin24.11 ± 0.98
35 7-hydroxycoumarin4.12 ± 0.11
4 4-trifluoromethyl-6,7-dihydroxycoumarin0.21 ± 0.02

These examples underscore how rational modifications to the coumarin scaffold and its substituents can lead to significant enhancements in biological activity and selectivity.

Exploration of Multi-Target Activity and Polypharmacology among Derivatives

Polypharmacology, the ability of a single compound to interact with multiple biological targets, is an increasingly recognized aspect of drug action. Coumarin derivatives are known to exhibit a wide range of pharmacological effects, suggesting that they may act on multiple targets. nih.govfrontiersin.org This multi-target activity can be beneficial for treating complex diseases like cancer and neurodegenerative disorders. nih.gov

For example, certain coumarin derivatives have been designed as multi-target agents for Alzheimer's disease by simultaneously inhibiting acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), and β-amyloid (Aβ) aggregation. nih.gov In one study, the modification of the coumarin substitution pattern at the 6- or 7-position with alkyl chains of varying lengths and terminal amino groups led to compounds with dual AChE/BuChE inhibitory activity and the ability to inhibit Aβ42 self-aggregation. nih.gov Coumarins have also been found to target a variety of enzymes implicated in cancer, including protein kinases, carbonic anhydrases, and caspases. frontiersin.org The development of coumarin-based compounds that can modulate multiple pathways simultaneously represents a promising strategy for creating more effective therapies. researchgate.net

Analysis of the Patent Landscape and Academic Innovations Pertaining to this compound Derivatives

The therapeutic potential of coumarin derivatives is reflected in the extensive patent literature and ongoing academic research. A review of patents from 2008 to 2011 highlighted a wide range of pharmaceutical applications for coumarin-based compounds, including their use as anticancer and antiviral agents. nih.gov Many patents describe the synthesis and biological evaluation of novel coumarin derivatives with potent activities. nih.gov

Patents have been filed for 7-substituted coumarins for various applications. For example, derivatives of 6,8-difluoro-7-hydroxycoumarin have been patented for their use as fluorescent dyes with enhanced photostability and lower pH sensitivity. google.com Another patent describes novel 7-substituted coumarin compounds and an improved method for their synthesis, highlighting the commercial interest in this class of molecules. google.com

Academic innovations continue to expand the therapeutic landscape of coumarin derivatives. Recent research has focused on creating coumarin-based multi-target agents for complex diseases. researchgate.net There is also a growing interest in developing coumarin derivatives as selective inhibitors of specific enzyme isoforms, such as the tumor-associated carbonic anhydrase IX. nih.gov The continuous exploration of new synthetic methodologies and biological targets for coumarin derivatives ensures that this versatile scaffold will remain a significant area of research in medicinal chemistry.

Future Directions and Emerging Research Avenues for 7 1 Methyl 2 Oxopropoxy 2h Chromen 2 One

Exploration of Underexplored Therapeutic Potentials and Applications

The 2H-chromen-2-one nucleus is associated with a vast array of pharmacological properties, suggesting that 7-(1-Methyl-2-oxopropoxy)-2H-chromen-2-one could possess significant, yet unexplored, therapeutic value. researchgate.net Future investigations should systematically screen this compound against a wide range of biological targets.

Key areas for exploration include:

Anticancer Activity : Coumarin (B35378) derivatives have demonstrated notable antiproliferative effects through various mechanisms, including the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways like PI3K/Akt/mTOR. frontiersin.orgekb.eg Research could focus on evaluating the cytotoxicity of this compound against various cancer cell lines, such as those for gynecological, prostate, or renal cell carcinomas. frontiersin.orglongdom.org

Antimicrobial and Antiviral Properties : Numerous coumarin-based compounds exhibit potent activity against bacterial and fungal strains. nih.gov Some derivatives also show promise as antiviral agents by inhibiting viral replication or key enzymes like HIV protease. orientjchem.org The unique side chain of this compound may offer a novel pharmacophore for developing new antimicrobial or antiviral leads.

Anti-inflammatory and Antioxidant Effects : Many coumarins act as powerful anti-inflammatory agents by inhibiting prostaglandin (B15479496) biosynthesis and function as antioxidants by scavenging free radicals. nih.govresearchgate.net Investigating the ability of this compound to mitigate oxidative stress and inflammatory responses could open avenues for treating chronic inflammatory diseases.

Neuroprotective Capabilities : Certain coumarin derivatives have been identified as inhibitors of enzymes linked to neurodegenerative conditions, such as monoamine oxidases (MAO) and acetylcholinesterase (AChE). nih.govresearchgate.netmdpi.com Screening this compound for activity against these targets could reveal its potential in the context of Alzheimer's or Parkinson's disease.

Table 1: Established Therapeutic Activities of the 2H-Chromen-2-one (Coumarin) Scaffold

Therapeutic Area Mechanism of Action / Target Example Compounds/Derivatives Reference(s)
Anticancer Induction of apoptosis, cell cycle arrest, PI3K/Akt/mTOR pathway inhibition Osthole, Scopoletin, 4-methylumbelliferone frontiersin.org
Anticoagulant Vitamin K reductase inhibition Warfarin, Dicumarol longdom.orgnih.gov
Antimicrobial Fungal and bacterial inhibition 1,2,3-triazole bearing 2H-chromen-2-ones nih.gov
Anti-inflammatory Inhibition of prostaglandin biosynthesis 5-hydroxycoumarin nih.gov
Antioxidant Free radical scavenging Umbelliferone, Esculetin researchgate.net
Neuroprotective Inhibition of MAO-B and AChE 7-benzyloxy-2H-chromen-2-one derivatives nih.govmdpi.com

| Antiviral | Inhibition of viral replication, HIV protease | Pyranocoumarins, 3-phenylcoumarins | orientjchem.org |

Development of Advanced Drug Delivery Systems for this compound

A significant challenge for many coumarin derivatives is their limited bioavailability, often due to poor water solubility. nih.gov Advanced drug delivery systems (DDS) represent a critical avenue of research to overcome these pharmacokinetic hurdles and enhance therapeutic efficacy.

Future research in this area should focus on:

Nanoparticle-Based Carriers : Encapsulating this compound in nanocarriers such as polymeric nanocapsules, liposomes, or solid lipid nanoparticles could improve its solubility, protect it from premature metabolism, and facilitate controlled release. nih.govmdpi.com Nanostructured lipid carriers have shown promise for other coumarin-chalcone derivatives. researchgate.net

Targeted Delivery Systems : To increase potency and reduce potential off-target effects, DDS can be functionalized with targeting ligands (e.g., antibodies, peptides) that specifically recognize receptors overexpressed on diseased cells, such as cancer cells.

Stimuli-Responsive Systems : Designing hydrogels or nanocapsules that release their payload in response to specific physiological triggers (e.g., pH changes in a tumor microenvironment, presence of certain enzymes) would allow for site-specific drug delivery. mdpi.com

Integration of this compound Research with Emerging Technologies in Drug Discovery

Modern drug discovery relies heavily on emerging technologies to accelerate the identification and optimization of new therapeutic agents. Integrating these tools into the research of this compound is essential for realizing its potential efficiently.

Key technological integrations include:

In Silico and Computational Modeling : Before extensive laboratory work, molecular docking studies can predict the binding affinity of this compound to various protein targets. researchgate.netmdpi.com This computational screening can help prioritize which therapeutic avenues (e.g., anticancer, neuroprotective) are most promising. Pharmacokinetic properties (ADME - absorption, distribution, metabolism, and excretion) can also be predicted computationally. nih.gov

Scaffold Hopping and High-Throughput Screening : "Scaffold hopping" strategies can be used to design novel analogs of this compound with potentially improved activity or bioavailability. nih.gov Large libraries of these new derivatives could then be rapidly evaluated using high-throughput screening (HTS) techniques against various biological assays.

Organ-on-a-Chip Platforms : These microfluidic devices, which mimic the physiology of human organs, offer a more accurate in vitro model than traditional cell cultures for evaluating the efficacy and potential toxicity of new compounds before moving to animal studies. mdpi.com

Identified Challenges and Prospective Opportunities in the Continued Academic Research of this compound

The path forward for research into this compound involves navigating specific challenges while capitalizing on significant opportunities.

Table 2: Summary of Challenges and Opportunities

Aspect Identified Challenges Prospective Opportunities
Pharmacokinetics Potential for low aqueous solubility and poor oral bioavailability, common to many coumarin derivatives. nih.gov Development of novel drug delivery systems (nanoparticles, hydrogels) to improve solubility and pharmacokinetic profile. nih.govmdpi.com
Biological Activity The full spectrum of biological activity is currently unknown; risk of off-target effects. The unique 7-position substituent may confer novel selectivity or potency against a wide range of therapeutic targets (e.g., cancer, microbes, inflammation). frontiersin.orgnih.gov
Synthesis & Analogs Classical synthesis methods can be time-consuming and may produce low yields or byproducts. nih.gov Utilization of modern, green chemistry approaches like microwave-assisted synthesis for rapid and efficient production of analogs. nih.gov

| Mechanism of Action | Elucidating the precise molecular mechanism for any observed biological activity can be complex. | Integration of computational tools (molecular docking) and advanced biological assays to rapidly identify protein targets and signaling pathways. researchgate.netmdpi.com |

The primary opportunity lies in the novelty of the 7-(1-Methyl-2-oxopropoxy) substituent, which has not been extensively studied. This unique structural feature could lead to new structure-activity relationships (SAR) and the discovery of compounds with superior potency or selectivity compared to existing coumarin derivatives. mdpi.com A dedicated research effort, leveraging modern technologies, could establish this compound as a valuable lead compound in drug discovery. nih.gov

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 7-(1-methyl-2-oxopropoxy)-2H-chromen-2-one, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The compound is synthesized via nucleophilic substitution or Pechmann condensation. For example, reacting 7-hydroxy-4-methylcoumarin with chloroacetone in acetone solvent, using anhydrous potassium carbonate as a base at reflux conditions (~60°C). Monitoring reaction progress via TLC and purification via column chromatography (silica gel, ethyl acetate/hexane) ensures >80% yield. Critical parameters include stoichiometric control of chloroacetone and exclusion of moisture to prevent side reactions .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

  • Methodological Answer : Combine spectroscopic techniques:

  • 1H NMR : Key signals include a singlet at δ 2.10 ppm (methyl group adjacent to ketone), δ 4.9 ppm (OCH2 from propoxy), and δ 6.3–7.6 ppm (coumarin aromatic protons) .
  • Mass Spectrometry : Confirm molecular ion peak at m/z 246.265 (C₁₄H₁₄O₄) .
  • FT-IR : Detect carbonyl stretches at ~1700 cm⁻¹ (coumarin lactone) and ~1650 cm⁻¹ (ketone) .

Q. What are the primary chemical reactivity profiles of this compound, and how can they be exploited for derivatization?

  • Methodological Answer : The 2-oxopropoxy side chain undergoes nucleophilic substitution (e.g., with amines or thiols) and reduction (e.g., NaBH₄ to yield alcohol derivatives). The coumarin core participates in electrophilic aromatic substitution (e.g., nitration at C-6). Reactivity is solvent-dependent: use polar aprotic solvents (DMF, DMSO) for substitutions and acidic conditions for electrophilic reactions .

Advanced Research Questions

Q. How can crystallographic data resolve discrepancies in reported structural conformations of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) using SHELXL software ( ) can determine bond angles and torsional strain in the propoxy side chain. For example, compare torsion angles (C7-O-C1-C2) across polymorphs to assess flexibility. Data collection at 100 K with Mo-Kα radiation (λ = 0.71073 Å) and refinement to R₁ < 0.05 ensures accuracy. Discrepancies in literature often arise from solvent inclusion or packing effects .

Q. What mechanistic insights explain the compound’s antiproliferative activity in cancer cell lines?

  • Methodological Answer : Computational docking (AutoDock Vina) identifies interactions with DNA topoisomerase II (PDB ID: 1ZXM). The ketone group forms hydrogen bonds with Thr501, while the coumarin core intercalates into DNA. Validate via in vitro assays:

  • DNA Damage : Yeast-based reporter assays (e.g., S. cerevisiae strain RS321) show dose-dependent γ-H2AX activation .
  • Apoptosis : Flow cytometry (Annexin V/PI staining) in HeLa cells reveals caspase-3 activation at IC₅₀ ≈ 50 μM .

Q. How do substituent variations in analogous coumarins affect bioactivity, and what statistical models predict optimal modifications?

  • Methodological Answer : Use QSAR (Quantitative Structure-Activity Relationship) models with descriptors like LogP, polar surface area, and Hammett σ constants. Compare with derivatives (e.g., 7-(diethylamino)-2H-chromen-2-one in ):

  • Antimicrobial Activity : MIC values correlate with electron-withdrawing groups (e.g., -Cl at C-6 improves activity against E. coli by 4-fold) .
  • Docking Scores : Epoxy-substituted derivatives (e.g., 7-(oxiran-2-ylmethoxy) in ) show enhanced binding to CYP450 enzymes (ΔG = −9.2 kcal/mol vs. −7.8 kcal/mol for parent compound) .

Data Contradiction and Resolution

Q. How should researchers address conflicting reports on the stability of this compound under acidic conditions?

  • Resolution Strategy : Replicate degradation studies using standardized protocols:

  • Conditions : 0.1 M HCl in ethanol/water (1:1) at 25°C, monitored via HPLC (C18 column, 254 nm).
  • Findings : Discrepancies arise from trace metal impurities (e.g., Fe³⁺) accelerating hydrolysis. Chelating agents (EDTA) stabilize the compound, extending half-life from 2 h to >24 h .

Comparative Analysis

Q. What distinguishes this compound from structurally similar coumarins in terms of fluorescence properties?

  • Methodological Answer : Compare quantum yields (Φ) in ethanol using quinine sulfate as a standard. The methyl-oxopropoxy group red-shifts emission to λₑₘ = 450 nm (vs. λₑₘ = 420 nm for 7-methoxycoumarin). Time-resolved fluorescence shows a biexponential decay (τ₁ = 2.3 ns, τ₂ = 5.1 ns), indicating intramolecular charge transfer .

Tables

Table 1 : Key Spectral Data for Structural Validation

TechniqueCritical Peaks/DataReference
1H NMR δ 2.10 (s, 3H, CH₃), δ 4.90 (s, 2H, OCH₂)
13C NMR δ 196.5 (C=O), δ 161.2 (C-2 coumarin)
HRMS m/z 246.265 [M+H]⁺

Table 2 : Comparative Bioactivity of Analogous Coumarins

DerivativeTargetIC₅₀/EC₅₀Reference
7-(oxiran-2-ylmethoxy) (5c)HIV Reverse Transcriptase134.22 μM
6-Chloro-4-methyl derivativeE. coliMIC = 8 μg/mL
Parent compoundHeLa CellsIC₅₀ = 50 μM

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